Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate-like compounds often involves multistep chemical processes, including acylation and nucleophilic substitution reactions. For instance, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, a related compound, is synthesized from commercially available pyrrole through acylation and two steps of nucleophilic substitution, achieving a total yield of 65% (Wang et al., 2017).
Molecular Structure Analysis
The molecular and crystal structures of compounds similar to Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate reveal considerable conformational flexibility and the ability to form an extended network of intramolecular and intermolecular hydrogen bonds. These structures often exhibit noncentrosymmetric and polysystem crystals, indicating the role of hydrogen bonding in the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate and its derivatives participate in a variety of chemical reactions. For example, the Rhodium-catalyzed reaction of N-(2-Pyridinyl)piperazines with CO and ethylene leads to novel carbonylation at a C−H bond, demonstrating the compound's ability to undergo regioselective carbonylation reactions (Ishii et al., 1997).
Physical Properties Analysis
The physical properties of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate and related compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular and crystal structures. Intramolecular and intermolecular hydrogen bonds play a significant role in determining these physical properties.
Chemical Properties Analysis
The chemical properties of Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate, such as reactivity, stability, and functional group transformations, are central to its utility in chemical synthesis. The compound's ability to form complexes with metals, as demonstrated by the structural analysis of its complexes with Ni(II), Zn(II), and Cd(II), highlights its chemical versatility and potential as a ligand in coordination chemistry (Prakash et al., 2014).
Scientific Research Applications
Inhibitors for Mycobacterium tuberculosis
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate derivatives have been utilized in the design and synthesis of novel inhibitors targeting Mycobacterium tuberculosis. For instance, a study by Jeankumar et al. (2013) developed a series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates. These compounds showed promising activity against Mycobacterium tuberculosis with significant in vitro inhibition.
Synthesis of Pyridine Derivatives
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate is also involved in the synthesis of pyridine derivatives. A study by Paronikyan et al. (2016) describes the reaction of ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate with various agents, leading to the synthesis of novel pyridine-based compounds.
Pharmaceutical Intermediates
In the pharmaceutical industry, ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate has been employed in the synthesis of intermediates for anticancer drugs. A study by Wang et al. (2017) focused on a rapid synthetic method for producing 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, an important intermediate in small molecule anticancer drugs.
Preparation of Chemical Complexes
This compound has been used in the preparation of various chemical complexes. For example, Prakash et al. (2014) synthesized and characterized complexes of ethyl 4-phenylthiocarbamoyl piperazine-1-carboxylate with Ni(II), Zn(II), and Cd(II) using spectroscopic and DFT techniques.
Antibacterial and Antifungal Agents
Compounds derived from ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate have also shown potential as antibacterial and antifungal agents. A study by Shafi et al. (2021) synthesized new piperidine substituted benzothiazole derivatives and found that some compounds displayed significant antibacterial and antifungal activities.
properties
IUPAC Name |
ethyl 1-pyridin-4-ylpiperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)11-5-9-15(10-6-11)12-3-7-14-8-4-12/h3-4,7-8,11H,2,5-6,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLGGUQVDXBVGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432545 | |
Record name | Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate | |
CAS RN |
121912-29-6 | |
Record name | Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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